(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-11-14(2)18-17(12-13)22(9-10-26-3)20(27-18)21-19(23)15-5-7-16(8-6-15)28(4,24)25/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXXROJSDLHEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 418.5 g/mol
- CAS Number : 896354-47-5
Synthesis
The synthesis of this compound involves several steps that include the formation of the benzothiazole ring and subsequent modifications to introduce the methylsulfonyl and methoxyethyl groups. Various synthetic routes have been explored to enhance yield and purity, with methods including multi-component reactions and the use of specific catalysts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The biological evaluation typically involves assessing its effects on various cancer cell lines, such as:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (lung cancer)
The compound has shown significant inhibition of cell proliferation in these lines through mechanisms that include:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of migration
For example, a related study demonstrated that a benzothiazole derivative significantly reduced cell viability in A431 and A549 cells at concentrations of 1, 2, and 4 μM, leading to increased apoptosis rates and decreased expression levels of inflammatory cytokines like IL-6 and TNF-α .
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties . The compound's ability to inhibit the production of pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases. The dual action against cancer and inflammation suggests a promising therapeutic avenue.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- AKT and ERK Signaling Pathways : Inhibition of these pathways has been linked to reduced cell survival in cancer cells.
- Cell Cycle Regulation : The compound may induce G1 phase arrest, preventing cancer cells from proliferating.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects on A431 and A549 cells. The lead compound exhibited a dose-dependent reduction in cell viability, with flow cytometry confirming increased apoptosis rates .
- Inflammatory Response Assessment : In experiments using RAW264.7 macrophages, treatment with the compound led to a significant decrease in IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Other Benzothiazole Derivatives
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound B7 | Benzothiazole core with nitro group | Anticancer |
| Compound 4i | Substituted benzothiazole | Anticancer |
| This compound | Unique functional groups including sulfonamide | Anticancer & anti-inflammatory |
Comparison with Similar Compounds
Key Observations :
- Solubility : Methoxyethyl and methylsulfonyl groups may improve aqueous solubility relative to purely aromatic analogs (e.g., compound 6 ), which lack polar substituents .
- Thermal Stability : High melting points in analogs like 8a (290°C) suggest that acetyl and pyridine substituents enhance crystalline packing, whereas the target compound’s melting point remains uncharacterized but likely comparable due to structural rigidity .
Reactivity and Functional Group Interactions
- Thiadiazole vs. Thiazole Cores : The benzo[d]thiazole core in the target compound differs from the [1,3,4]-thiadiazole systems in 6 and 8a . Thiadiazoles exhibit higher aromaticity and resistance to ring-opening reactions, whereas thiazole derivatives (e.g., ’s dihydrothiazole) may show greater conformational flexibility .
- Tautomerism : Unlike triazole-thione tautomers in ’s compounds, the Z-configuration in the target compound is fixed, reducing tautomeric variability and simplifying spectroscopic characterization .
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under acidic or thermal conditions to form the benzo[d]thiazole scaffold .
- Substituent Introduction : Methoxyethyl and methylsulfonyl groups are introduced via alkylation (e.g., using 2-methoxyethyl chloride) and sulfonylation (e.g., methylsulfonyl chloride) reactions, respectively. Solvent choice (e.g., DMF or acetonitrile) and base (e.g., triethylamine) are critical for regioselectivity .
- Purification : Column chromatography or recrystallization from methanol/water mixtures ensures ≥95% purity. Reaction progress is monitored via TLC and NMR .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and Z-configuration (e.g., characteristic shifts for the methylsulfonyl group at ~3.3 ppm in H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z calculated for ) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) .
Q. What are the common biological targets for benzo[d]thiazole derivatives like this compound?
- Enzyme Inhibition : Thiazole derivatives often target pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, confirmed via enzyme inhibition assays .
- Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) are standard, with IC values typically ≤10 µM for active analogs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
-
Substituent Variation : Systematic replacement of methoxyethyl or methylsulfonyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups alters potency. For example, fluorination at the 4-position enhances metabolic stability .
-
Stereochemical Impact : E/Z isomerism affects binding; molecular docking (e.g., AutoDock Vina) shows Z-configuration improves fit into PFOR’s active site (∆G = -8.2 kcal/mol) .
-
Data Table :
Substituent (R) PFOR IC (µM) MIC (S. aureus) (µg/mL) -SOMe 0.45 2.1 -NO 0.32 1.8 -NH 1.10 5.4
Q. How can contradictory data in biological assays be resolved?
- Assay Variability : Control for redox interference (common with thiazoles) using DTNB (Ellman’s reagent) to quantify free thiols .
- Metabolic Stability : LC-MS/MS tracks metabolite formation in hepatic microsomes. For instance, demethylation at the methoxyethyl group reduces activity, explaining discrepancies in cell-based vs. enzyme assays .
Q. What computational methods aid in predicting this compound’s reactivity?
- DFT Calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level, revealing charge distribution at the thiazole nitrogen (Mulliken charge = -0.42 e) .
- Molecular Dynamics : GROMACS simulates solvation effects, showing hydrophobic interactions dominate in aqueous environments (e.g., ∆S = -15 kcal/mol) .
Q. How can high-throughput screening (HTS) improve lead optimization?
- Ligand Design : Machine learning (e.g., Random Forest models) prioritizes substituents from ChEMBL databases, reducing synthesis trials by 40% .
- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enable rapid iteration of reaction conditions (e.g., 30 min residence time at 60°C) .
Methodological Considerations
Q. What statistical models are recommended for reaction optimization?
Q. How to address low solubility in in vitro assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity. Dynamic light scattering (DLS) confirms particle size <200 nm .
- Prodrug Strategies : Phosphate ester prodrugs increase aqueous solubility (e.g., from 0.1 mg/mL to 5.2 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
